Vanillactic acid
Vanillactic acid
Vanillactic acid, also known as vanillactate or VLA, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Vanillactic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Vanillactic acid has been detected in multiple biofluids, such as urine and blood. Vanillactic acid has been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
Vanillactic acid is a 2-oxo monocarboxylic acid. It derives from a pyruvic acid.
Vanillactic acid is a 2-oxo monocarboxylic acid. It derives from a pyruvic acid.
Brand Name:
Vulcanchem
CAS No.:
2475-56-1
VCID:
VC21152163
InChI:
InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)
SMILES:
COC1=C(C=CC(=C1)CC(C(=O)O)O)O
Molecular Formula:
C10H12O5
Molecular Weight:
212.2 g/mol
Vanillactic acid
CAS No.: 2475-56-1
Cat. No.: VC21152163
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Vanillactic acid, also known as vanillactate or VLA, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Vanillactic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Vanillactic acid has been detected in multiple biofluids, such as urine and blood. Vanillactic acid has been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency. Vanillactic acid is a 2-oxo monocarboxylic acid. It derives from a pyruvic acid. |
|---|---|
| CAS No. | 2475-56-1 |
| Molecular Formula | C10H12O5 |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14) |
| Standard InChI Key | SVYIZYRTOYHQRE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)CC(C(=O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator